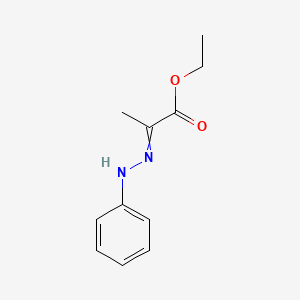

Ethyl (2Z)-2-(phenylhydrazono)propanoate

Description

Significance of Hydrazone Derivatives in Contemporary Chemical Synthesis and Materials Science

Hydrazone derivatives are a class of organic compounds characterized by the >C=N-NH- functional group, formed typically through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. numberanalytics.comwikipedia.org This structural motif imparts a wide range of chemical reactivity and physical properties, making hydrazones exceptionally valuable in diverse scientific fields.

In contemporary chemical synthesis, hydrazones serve as crucial intermediates for constructing complex molecules and various heterocyclic compounds. numberanalytics.commdpi.comnaturalspublishing.com A classic example of their utility is the Fischer indole (B1671886) synthesis, where a phenylhydrazone rearranges to form an indole, a core structure in many biologically active compounds. numberanalytics.com Their reactivity towards both electrophiles and nucleophiles makes them versatile synthons in organic chemistry. naturalspublishing.comekb.eg The carbon-nitrogen double bond in hydrazones can undergo numerous transformations, including cycloadditions and reductions, enabling the efficient assembly of intricate molecular architectures. numberanalytics.com

In materials science, the significance of hydrazones lies in their ability to form dynamic materials. numberanalytics.com The reversible nature of the hydrazone bond allows for the creation of "smart" materials that can adapt to environmental changes. numberanalytics.com For instance, hydrazone-based hydrogels have been developed for applications like controlled drug release, where the material can degrade under specific stimuli to release an encapsulated agent. numberanalytics.com Furthermore, the capacity of the hydrazone functional group for metal chelation and hydrogen bonding makes these derivatives intriguing candidates for coordination chemistry and the development of novel materials with specific photophysical properties. researchgate.net Their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, also drive significant research interest. researchgate.netwisdomlib.orgwisdomlib.org

Overview of Ester-Substituted Hydrazones in Organic Chemistry

Ester-substituted hydrazones are a specific subclass of hydrazone derivatives that incorporate an ester functional group (-COOR) into their molecular structure. This combination of functionalities results in unique chemical properties and reactivity patterns that are highly valued in organic chemistry. These compounds are important intermediates in the synthesis of a variety of heterocyclic systems and are recognized for their significant biological activities. mdpi.comnaturalspublishing.com

The presence of the ester group, often in conjugation with the hydrazone moiety, influences the electronic properties of the molecule, impacting its reactivity. Hydrazones where substituents like -CO2R or -CN are present are particularly important in the synthesis of dyes. naturalspublishing.com They are frequently employed as starting materials or key intermediates in multi-step syntheses. For example, they can participate in cyclization reactions to form complex heterocyclic structures. cymitquimica.com The synthesis of these compounds is typically achieved by the condensation of a substituted hydrazine with a β-keto-ester. wikipedia.org This reaction provides a direct route to functionalized hydrazones that can be further elaborated into more complex molecular targets. organic-chemistry.org

Structural Features and Stereochemical Considerations of Ethyl (2Z)-2-(phenylhydrazono)propanoate

This compound is a specific ester-substituted phenylhydrazone with a well-defined three-dimensional structure that is crucial to its chemical behavior.

| Property | Value |

| CAS Number | 13732-34-8 bldpharm.com |

| Molecular Formula | C₁₁H₁₄N₂O₂ cymitquimica.combldpharm.comcymitquimica.com |

| Molecular Weight | 206.24 g/mol bldpharm.comcymitquimica.com |

| Synonym | (Z)-Ethyl 2-(2-phenylhydrazono)propanoate bldpharm.com |

A key structural feature of hydrazones is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N). studymind.co.uk This restricted rotation gives rise to stereoisomers, which are designated as (E) or (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgpressbooks.pub

For this compound, the stereochemistry is defined at the C=N bond:

On the carbon atom: The two substituents are a methyl group (-CH₃) and an ethyl propanoate group (-C(=O)OCH₂CH₃). According to CIP rules, the ethyl propanoate group has a higher priority than the methyl group because the carbon of the carbonyl is bonded to oxygen, which has a higher atomic number than the hydrogens on the methyl carbon. libretexts.orgdocbrown.info

On the nitrogen atom: The two substituents are a phenylamino (B1219803) group (-NHC₆H₅) and a lone pair of electrons. The phenylamino group has a higher priority.

The designation "(2Z)" indicates that the two higher-priority groups (the ethyl propanoate group and the phenylamino group) are on the same side of the C=N double bond. pressbooks.pubchemguide.co.uk The term 'Z' is derived from the German word zusammen, meaning "together". libretexts.org The alternative configuration, where the high-priority groups are on opposite sides, would be the (E) isomer, from the German entgegen, meaning "opposite". chemguide.co.uk

| Isomer | Arrangement of High-Priority Groups |

| (Z)-Isomer | Same side of the double bond docbrown.info |

| (E)-Isomer | Opposite sides of the double bond docbrown.info |

Phenylhydrazone structures can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. nih.gov The most common tautomerism observed in these systems is the hydrazone-enehydrazine equilibrium. reddit.com

Hydrazone form: This is the typically more stable form, characterized by the C=N-NH- linkage. reddit.com

Enehydrazine form: This tautomer contains a C=C double bond and an N-N single bond, with the structure -CH-N=N-.

This equilibrium is analogous to the well-known keto-enol tautomerism. reddit.com In most cases, the equilibrium lies heavily in favor of the hydrazone tautomer due to the greater stability of the C=N bond compared to the C=C bond in the enehydrazine form. reddit.com However, the solvent, temperature, and electronic effects of substituents can influence the position of this equilibrium. nih.govnih.gov The existence of these tautomeric forms, even if the enehydrazine is a minor component, can significantly impact the reactivity of the compound, as the minor tautomer may be the more reactive species in certain chemical transformations, such as the Fischer indole synthesis. reddit.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(phenylhydrazinylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHLGLQBPHEKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298036 | |

| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-33-7 | |

| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2z 2 Phenylhydrazono Propanoate

Established Synthetic Routes for Phenylhydrazone Esters from Keto Esters and Phenylhydrazines

The reaction between keto esters and phenylhydrazines is a fundamental method for synthesizing phenylhydrazone esters. researchgate.net This transformation can be accomplished through several well-established pathways.

The most common and straightforward method for preparing phenylhydrazone esters is the direct condensation of a keto ester with phenylhydrazine (B124118). preprints.org This reaction is typically carried out by refluxing equimolar amounts of the carbonyl compound (ethyl pyruvate) and phenylhydrazine in an organic solvent, such as ethanol (B145695). nih.govpreprints.org

The reaction is generally catalyzed by a few drops of a weak acid, most commonly glacial acetic acid. nih.govresearchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the phenylhydrazine. This is followed by the elimination of a water molecule to form the final hydrazone product. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.govpreprints.org Upon completion, the product often precipitates from the solution upon cooling and can be purified by filtration and recrystallization. preprints.orgresearchgate.net

General Reaction Scheme: Ethyl Pyruvate (B1213749) + Phenylhydrazine --(Acid Catalyst, Solvent)--> Ethyl (2Z)-2-(phenylhydrazono)propanoate + Water

In some synthetic strategies, the precursors are prepared or derivatized in separate steps before the final condensation.

Synthesis of Phenylhydrazine: A common multi-step approach involves the synthesis of the phenylhydrazine precursor itself. Phenylhydrazine is not always sourced commercially and can be prepared from aniline (B41778). The process involves the diazotization of aniline using sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form a benzene (B151609) diazonium chloride salt. google.comgoogle.com This diazonium salt is then reduced to phenylhydrazine. Traditional reducing agents include sodium sulfite (B76179) or stannous chloride, though modern methods may employ catalytic hydrogenation. google.comgoogle.comgoogle.com

Japp-Klingemann Reaction: Another relevant multi-step pathway is the Japp-Klingemann reaction. This method involves the coupling of a diazonium salt (prepared from aniline) with a β-keto ester, such as ethyl 2-methylacetoacetate. The reaction proceeds via hydrolysis and decarboxylation to yield the corresponding phenylhydrazone. While the direct precursor for this compound is ethyl pyruvate (an α-keto ester), the Japp-Klingemann reaction is a cornerstone in the synthesis of hydrazones from β-dicarbonyl compounds. A related approach for α-keto esters involves the synthesis of hydrazonyl halides as intermediates, which can then be used to form various heterocyclic compounds. nih.gov For instance, a diazonium salt can be reacted with a compound like ethyl 2-chloroacetoacetate to form a chloro-substituted hydrazone intermediate. google.com

Catalytic Approaches and Reaction Conditions for Enhanced Yields and Selectivity

To improve the efficiency of phenylhydrazone synthesis, various catalysts and reaction conditions have been explored. The choice of catalyst can significantly impact reaction time and product yield. researchgate.net

Acid catalysts are frequently employed to accelerate the condensation reaction. While glacial acetic acid is common, other catalysts like p-toluenesulfonic acid have also been used effectively in solvents like toluene. nih.govnih.gov The use of protic solvents such as methanol, in conjunction with catalytic acetic acid, has been found to help the reaction proceed faster. researchgate.net

Recent research has also focused on heterogeneous catalysts, which offer the advantage of easy recovery and reusability. For example, nanostructured diphosphate (B83284) (Na2CaP2O7) has been successfully used as a catalyst for the synthesis of phenylhydrazone derivatives in solvent-free conditions, leading to high yields in short reaction times. researchgate.net

Below is a table summarizing various catalytic systems used for the synthesis of phenylhydrazones.

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) |

| Glacial Acetic Acid | Acetophenone, Phenylhydrazine | Ethanol | Reflux (65°C) | 3 hrs | 40-89 |

| p-Toluenesulfonic Acid | 4-Alkoxy-2-hydroxybenzaldehyde, p-Nitrophenylhydrazine | Toluene | Reflux | Not Specified | Good |

| Nanostructured Diphosphate | Various Aldehydes/Ketones, Phenylhydrazine | Solvent-free | Not Specified | Short | High |

| Acetic Acid | Aldehydes/Ketones, Phenylhydrazine | Methanol | Reflux | Not Specified | Good |

Green Chemistry Principles in the Preparation of Hydrazono Compounds

In line with the growing emphasis on sustainable chemical practices, several green synthetic methods for preparing hydrazones have been developed. researchgate.netorientjchem.org These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol is a common strategy. orientjchem.org

Solvent-Free Conditions: Conducting reactions without a solvent (neat) or using grinding techniques (mechanochemistry) can significantly reduce chemical waste. ajgreenchem.comnih.govminarjournal.com Solvent-free synthesis using catalysts like nanostructured diphosphate has proven highly efficient. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often under solvent-free conditions. ajgreenchem.comminarjournal.com This technique provides rapid and uniform heating, enhancing the reaction rate. minarjournal.com

Use of Safer Catalysts: Employing milder and recoverable catalysts is a core principle. Using weak acids like acetic acid is preferable to strong mineral acids. orientjchem.org Heterogeneous catalysts that can be easily filtered and reused also contribute to a greener process. researchgate.net

These green methodologies offer efficient and environmentally friendly alternatives to conventional synthesis, aligning with modern standards of sustainable chemistry. researchgate.net

Derivatization and Analog Synthesis of Ethyl 2z 2 Phenylhydrazono Propanoate

Functionalization of the Phenyl Moiety

Modification of the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. This is typically achieved not by direct substitution on the final Ethyl (2Z)-2-(phenylhydrazono)propanoate molecule, but rather by employing appropriately substituted phenylhydrazines in the initial condensation reaction with ethyl pyruvate (B1213749).

Electrophilic Aromatic Substitution for Substituted Phenylhydrazones

The general reaction is as follows: Substituted Phenylhydrazine (B124118) + Ethyl Pyruvate → Substituted this compound + H₂O

The hydrazone moiety (-NH-N=C) as a whole is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. However, the reactivity of the hydrazone nitrogen atoms and the potential for side reactions often complicate direct EAS reactions. Therefore, the use of substituted phenylhydrazines, which can be readily synthesized from the corresponding anilines via diazotization and reduction, is the preferred route for obtaining phenyl-substituted analogs.

Introduction of Electron-Withdrawing and Electron-Donating Groups

A wide array of functional groups can be introduced onto the phenyl ring to study their electronic influence on the molecule's properties. This includes both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring. Common examples include nitro (-NO₂), halogen (-Cl, -Br), and cyano (-CN) groups. For instance, the synthesis of Ethyl 2-[(Z)-2-(2-nitrophenyl)hydrazinylidene]propanoate is achieved by reacting 2-nitrophenylhydrazine (B1229437) with ethyl pyruvate. The presence of EWGs on the phenyl ring has been noted in some studies of related phenylhydrazone derivatives to be favorable for certain biological activities.

Electron-Donating Groups (EDGs): These groups increase the electron density of the ring. Typical EDGs include alkyl (-CH₃), alkoxy (-OCH₃), and hydroxyl (-OH) groups. For example, reacting 4-methylphenylhydrazine (B1211910) with ethyl pyruvate would yield Ethyl (2Z)-2-[(4-methylphenyl)hydrazono]propanoate. These groups can influence the molecule's reactivity and interaction with biological targets.

The following table summarizes examples of substituted derivatives synthesized from corresponding precursors.

| Substituent (X) | Position on Phenyl Ring | Group Type | Required Phenylhydrazine Precursor | Resulting Compound Name |

|---|---|---|---|---|

| -NO₂ | ortho | Electron-Withdrawing | 2-Nitrophenylhydrazine | Ethyl (2Z)-2-[(2-nitrophenyl)hydrazono]propanoate |

| -Cl | para | Electron-Withdrawing | 4-Chlorophenylhydrazine | Ethyl (2Z)-2-[(4-chlorophenyl)hydrazono]propanoate |

| -CH₃ | para | Electron-Donating | 4-Methylphenylhydrazine | Ethyl (2Z)-2-[(4-methylphenyl)hydrazono]propanoate |

| -OCH₃ | ortho | Electron-Donating | 2-Methoxyphenylhydrazine | Ethyl (2Z)-2-[(2-methoxyphenyl)hydrazono]propanoate |

Modifications at the Ester Functional Group

The ethyl ester group is another key site for derivatization, allowing for changes in solubility, polarity, and metabolic stability.

Hydrolysis to Carboxylic Acid Derivatives

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, (2Z)-2-(phenylhydrazono)propanoic acid. This transformation is typically carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. To drive the equilibrium towards the products, a large excess of water is used. nih.gov

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netorganic-chemistry.org The reaction yields the salt of the carboxylic acid (e.g., sodium (2Z)-2-(phenylhydrazono)propanoate) and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to afford the final carboxylic acid product. researchgate.net This method is often preferred due to its irreversibility and generally higher yields.

The resulting carboxylic acid provides a new functional handle for further derivatization, such as amide bond formation.

Transesterification for Varied Alkyl Esters

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol (R'-OH). This reaction allows for the synthesis of a variety of ester analogs (e.g., methyl, propyl, benzyl (B1604629) esters) from the parent ethyl ester. The reaction is typically catalyzed by acids or bases. researchgate.net

While specific literature on the transesterification of this compound is scarce, the principles applied to the transesterification of structurally related β-keto esters are applicable. researchgate.net The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol byproduct as it forms. bohrium.com

Common catalysts for this transformation include:

Acid Catalysts : Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH).

Base Catalysts : Sodium methoxide (B1231860) (NaOMe), potassium carbonate (K₂CO₃), and non-nucleophilic organic bases like 4-(dimethylamino)pyridine (DMAP). bohrium.com

Organocatalysts and Metal Catalysts : N-Heterocyclic carbenes (NHCs) and various metal salts have also been shown to be effective. scielo.br

The table below illustrates potential ester derivatives that could be synthesized via transesterification.

| Target Ester | Required Alcohol (R'-OH) | Potential Catalyst Type | Resulting Compound Name |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH) | Acid or Base | Mthis compound |

| Propyl Ester | Propan-1-ol (CH₃CH₂CH₂OH) | Acid or Base | Propyl (2Z)-2-(phenylhydrazono)propanoate |

| Isopropyl Ester | Propan-2-ol ((CH₃)₂CHOH) | Acid or Base | Isopropyl (2Z)-2-(phenylhydrazono)propanoate |

| Benzyl Ester | Benzyl alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl (2Z)-2-(phenylhydrazono)propanoate |

Structural Diversification through Cyclization Reactions Involving the Hydrazone System

The hydrazone system is a versatile precursor for the synthesis of various heterocyclic ring systems, which significantly diversifies the molecular architecture.

One of the most prominent reactions of phenylhydrazones derived from ketones or keto-esters is the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed intramolecular cyclization of the phenylhydrazone to form an indole ring system. researchgate.netrsc.org this compound, being the phenylhydrazone of ethyl pyruvate, is an ideal substrate for this reaction. Treatment with a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂) at elevated temperatures leads to the formation of ethyl indole-2-carboxylate. researchgate.net This reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849). researchgate.net This method is a cornerstone in synthetic chemistry for accessing the indole scaffold, which is a core structure in many pharmacologically active compounds. rsc.orgchemsynthesis.com

Another important class of heterocycles that can be accessed from hydrazone precursors are pyrazoles . While this compound itself does not directly cyclize to a pyrazole (B372694), its synthetic precursors—phenylhydrazine and a β-dicarbonyl compound (ethyl pyruvate being a keto-ester)—are the classic starting materials for pyrazole synthesis. youtube.com By modifying the reaction conditions or the carbonyl partner, pyrazole derivatives can be formed. For example, the reaction of phenylhydrazine with ethyl acetoacetate (B1235776) is a standard method for producing 3-methyl-1-phenyl-5-pyrazolone. Multi-component reactions involving hydrazine (B178648), ethyl acetoacetate, an aldehyde, and malononitrile (B47326) can lead to complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. These reactions highlight the versatility of the hydrazone-forming components in building diverse heterocyclic structures.

The following table summarizes key heterocyclic systems that can be synthesized from this compound or its direct precursors.

| Reactant(s) | Reaction Type | Key Reagents/Conditions | Resulting Heterocyclic Core | Specific Product Example |

|---|---|---|---|---|

| This compound | Fischer Indole Synthesis | Acid (e.g., PPA, ZnCl₂), Heat | Indole | Ethyl indole-2-carboxylate |

| Phenylhydrazine + Ethyl Acetoacetate | Knorr Pyrazole Synthesis | Acid or Base catalyst | Pyrazolone (B3327878) | 3-Methyl-1-phenyl-5-pyrazolone |

| Phenylhydrazine + Ethyl acetoacetate + Aldehyde + Malononitrile | Multi-component reaction | Catalyst, Solvent | Pyrano[2,3-c]pyrazole | Substituted 6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Synthesis of Pyrazolone and Pyridinone Derivatives

The structural backbone of this compound is primed for cyclization reactions to form five- and six-membered heterocyclic rings. The presence of the hydrazone moiety is key to the formation of pyrazolone structures, while its reaction with active methylene (B1212753) compounds can be exploited to construct pyridinone rings.

The synthesis of pyrazolone derivatives from β-ketoesters and hydrazines is a well-established reaction in heterocyclic chemistry. scielo.br this compound, being an α-ketoester hydrazone, can undergo an intramolecular cyclization to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction is typically promoted by a base, which facilitates the deprotonation of the α-carbon, followed by a nucleophilic attack of the carbanion onto the ester carbonyl group, leading to the cyclized product after the elimination of ethanol. The regioselectivity of this cyclization is generally high, favoring the formation of the five-membered pyrazolone ring.

Pyridinone scaffolds can be synthesized from this compound through condensation reactions with compounds containing an active methylene group, such as malononitrile. In this type of reaction, the active methylene compound first reacts with the carbonyl group of the hydrazone, followed by a cyclization step. The reaction of arylhydrazonals with active methylene nitriles has been shown to produce arylazonicotinates, which are derivatives of pyridinone. This suggests a viable pathway for the synthesis of pyridinone derivatives from this compound. The reaction likely proceeds through an initial Knoevenagel condensation or a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyridinone ring system.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Base (e.g., NaOEt) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Intramolecular Cyclization |

| This compound | Malononitrile, Base | Substituted Pyridinone Derivative | Condensation-Cyclization |

Formation of Triazole and Related Heterocyclic Scaffolds

The phenylhydrazone moiety in this compound is a key synthon for the construction of triazole rings and other related nitrogen-containing heterocycles. Various synthetic strategies can be employed, including oxidative cyclizations and cycloaddition reactions.

The synthesis of 1,2,3-triazoles from hydrazones has been reported through several methods, often involving an oxidative step to facilitate the cyclization. frontiersin.org For instance, the Boulton–Katritzky rearrangement is a known method for converting hydrazones of certain heterocyclic systems into 1,2,3-triazoles. beilstein-journals.org This type of rearrangement could potentially be applied to derivatives of this compound. Another approach involves the reaction of β-ketoesters with azides to form 1,2,3-triazoles, highlighting the utility of the core structure of the title compound in synthesizing this class of heterocycles. nih.gov

Furthermore, the hydrazone can act as a 1,3-dipole precursor in cycloaddition reactions. researchgate.net While direct [3+2] cycloaddition reactions with this compound are not extensively documented, the general reactivity of hydrazones suggests this as a plausible route for the synthesis of various five-membered heterocyclic rings. The formation of 1,2,4-triazoles from hydrazones through annulation reactions with various partners like aldehydes, alkenes, or amines has also been established. researchgate.net

Beyond triazoles, the reaction of this compound with other reagents can lead to a variety of heterocyclic scaffolds. For example, its reaction with active methylene compounds, as mentioned for pyridinone synthesis, can also lead to the formation of pyridazine (B1198779) derivatives depending on the reaction conditions and the nature of the active methylene reagent. cu.edu.egresearchgate.net

| Starting Material | Reagent(s)/Condition | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Oxidizing Agent | Substituted 1,2,3-Triazole | Oxidative Cyclization |

| This compound | Azide Source | Substituted 1,2,3-Triazole | Cycloaddition |

| This compound | Aldehydes/Alkenes/Amines | Substituted 1,2,4-Triazole | [3+2] Annulation |

| This compound | Active Methylene Compound | Substituted Pyridazine | Condensation-Cyclization |

Reactivity and Transformation Pathways of Ethyl 2z 2 Phenylhydrazono Propanoate

Nucleophilic and Electrophilic Reactivity Profiles of the Hydrazone Linkage

The hydrazone moiety in Ethyl (2Z)-2-(phenylhydrazono)propanoate is characterized by a carbon-nitrogen double bond (C=N), which dictates its reactivity towards both nucleophiles and electrophiles. The nitrogen atom of the N-H group is nucleophilic due to the presence of a lone pair of electrons, while the imine carbon is electrophilic.

Nucleophilic Character: The sp2-hybridized nitrogen atom in the hydrazone linkage can act as a nucleophile. This reactivity is central to reactions such as N-alkylation and N-acylation. For instance, in the presence of a suitable base to deprotonate the N-H group, the resulting anion is a potent nucleophile that can react with various electrophiles.

Electrophilic Character: Conversely, the imine carbon atom is susceptible to nucleophilic attack. This is particularly true when the molecule is activated by protonation of the imine nitrogen under acidic conditions, which enhances the electrophilicity of the imine carbon. Organometallic reagents, such as Grignard reagents or organolithium compounds, are expected to add to the C=N double bond, leading to the formation of substituted hydrazine (B178648) derivatives after quenching. chadsprep.comlibretexts.orgyoutube.com

The reactivity of the hydrazone can be summarized in the following table:

| Reactive Site | Nature | Typical Reactions | Reagents |

| Imine Nitrogen | Nucleophilic | Alkylation, Acylation | Alkyl halides, Acyl chlorides |

| Imine Carbon | Electrophilic | Nucleophilic Addition | Grignard reagents, Organolithium reagents |

| N-H Proton | Acidic | Deprotonation | Bases (e.g., NaH, K2CO3) |

Cycloaddition Reactions and Their Synthetic Utility

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through cycloaddition reactions. The hydrazone functionality can act as a component in both [3+2] and other modes of cycloaddition, leading to the formation of five-membered and other heterocyclic rings.

One of the most significant applications in this context is its use in 1,3-dipolar cycloaddition reactions. researchgate.netnih.govijtsrd.commdpi.comresearchgate.netnih.gov While the hydrazone itself is not a 1,3-dipole, it can be converted into one in situ. For example, oxidation can generate a nitrilimine intermediate, which is a classic 1,3-dipole. This intermediate can then react with various dipolarophiles, such as alkenes and alkynes, to afford pyrazoline and pyrazole (B372694) derivatives, respectively.

The synthetic utility of these cycloaddition reactions is highlighted by the diverse range of heterocyclic structures that can be accessed. These include:

Pyrazoles: Formed from the reaction of in situ generated nitrilimines with alkynes. nih.govijtsrd.commdpi.comresearchgate.netorganic-chemistry.org

Triazoles: Can be synthesized through various multi-component reactions where the hydrazone moiety provides a key nitrogen-containing fragment. nih.govnih.govfrontiersin.orgthieme-connect.demdpi.com

Thiadiazoles: Reaction with sulfur-containing reagents can lead to the formation of thiadiazole rings. researchgate.net

These heterocyclic products are of significant interest due to their prevalence in medicinal chemistry and materials science.

Coordination Chemistry: Metal Complexation and Ligand Behavior of Hydrazone Esters

The hydrazone and ester functionalities in this compound make it an excellent candidate as a ligand in coordination chemistry. The presence of multiple donor atoms (the two nitrogen atoms of the hydrazone and the carbonyl oxygen of the ester) allows for various coordination modes, including acting as a bidentate or tridentate ligand. researchgate.netresearchgate.netmdpi.commdpi.com

Studies on structurally similar aroyl hydrazones of ethyl pyruvate (B1213749) have shown that these ligands can coordinate to a wide range of transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In many cases, the ligand undergoes deprotonation of the N-H group to form a neutral mononuclear bis-complex of the type [M(L-H)2], where the ligand acts as a uni-negative tridentate species. researchgate.net The coordination typically involves the azomethine nitrogen, the amide nitrogen (after deprotonation), and the carbonyl oxygen of the original pyruvate moiety.

The general coordination behavior is summarized below:

| Metal Ion | Typical Coordination Geometry | Ligand Behavior |

| Co(II), Ni(II) | Octahedral | Tridentate (N,N,O) |

| Cu(II) | Distorted Octahedral/Square Planar | Tridentate (N,N,O) |

| Zn(II), Cd(II) | Octahedral | Tridentate (N,N,O) |

Spectroscopic techniques such as IR, UV-Vis, and NMR are instrumental in characterizing these metal complexes. For instance, a shift in the C=N and C=O stretching frequencies in the IR spectrum upon complexation provides evidence of coordination. researchgate.netmdpi.com The formation of these metal complexes can significantly alter the electronic properties and reactivity of the organic ligand.

Isomerization Pathways (Z/E) and Their Kinetic and Thermodynamic Control

The carbon-nitrogen double bond of the hydrazone in this compound gives rise to geometric isomerism, with the molecule existing as either the (Z) or (E) isomer. The "(2Z)" designation in the compound's name specifies the configuration where the phenylamino (B1219803) group and the ester group are on the same side of the C=N double bond.

The interconversion between the (Z) and (E) isomers can be induced thermally or photochemically. The stability of each isomer and the kinetics of their interconversion are influenced by factors such as solvent polarity and the presence of intra- or intermolecular hydrogen bonding. In many arylhydrazones, the (Z)-isomer is stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group, forming a six-membered ring.

The mechanism of isomerization can proceed through two primary pathways:

Rotation: This involves rotation around the C=N double bond via a polar transition state.

Inversion: This proceeds through a linear, sp-hybridized transition state at the imine nitrogen.

Computational and experimental studies on similar hydrazone systems suggest that the rotational mechanism is often favored, particularly in polar solvents. The rate of isomerization can be significantly affected by pH, with acid catalysis promoting the process by protonating the imine nitrogen and reducing the double bond character of the C=N bond.

Mechanistic Studies of Rearrangement Reactions

This compound is a classic substrate for the Fischer indole (B1671886) synthesis, a powerful acid-catalyzed rearrangement reaction that converts phenylhydrazones into indoles. ias.ac.in This reaction is of great synthetic importance for the construction of the indole nucleus, a common motif in pharmaceuticals and natural products.

The mechanism of the Fischer indole synthesis has been extensively studied and is generally accepted to proceed through the following key steps:

Tautomerization: The phenylhydrazone tautomerizes to its enamine form. This step is often the rate-determining step.

nih.govnih.gov-Sigmatropic Rearrangement: The protonated enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which involves the cleavage of the N-N bond and the formation of a new C-C bond.

Rearomatization: The resulting di-imine intermediate loses a proton to regain aromaticity in the benzene (B151609) ring.

Cyclization and Elimination: The amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring intermediate. Subsequent elimination of ammonia (B1221849) leads to the final indole product.

The regioselectivity of the cyclization can be influenced by substituents on the phenyl ring of the hydrazone. Electron-donating groups generally direct the cyclization to the ortho position, while the steric hindrance of substituents can also play a significant role.

| Step | Description | Key Intermediate |

| 1 | Tautomerization | Enamine |

| 2 | nih.govnih.gov-Sigmatropic Rearrangement | Di-imine |

| 3 | Rearomatization | Aromatic di-imine |

| 4 | Cyclization/Elimination | Indole |

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethyl (2Z)-2-(phenylhydrazono)propanoate, providing definitive evidence for its (Z)-configuration and a detailed map of its atomic connectivity. The presence of an intramolecular hydrogen bond in the (Z)-isomer, between the N-H proton and the ester carbonyl oxygen, is a key feature confirmed by NMR data.

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For the (Z)-isomer, a characteristic and highly diagnostic signal is the downfield chemical shift of the N-H proton, which typically appears as a singlet at approximately 12.7 ppm. nih.gov This significant deshielding is a direct consequence of the intramolecular hydrogen bond with the carbonyl oxygen, a feature absent in the (E)-isomer.

The other protons in the molecule resonate in their expected regions. The ethyl ester group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. nih.gov The methyl group on the propanoate backbone appears as a singlet, while the protons of the phenyl ring produce a set of signals in the aromatic region of the spectrum. nih.gov

Table 1: Representative ¹H NMR Data for (Z)-Phenylhydrazone Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~12.7 | Singlet |

| Aromatic-H | ~7.1 - 7.9 | Multiplet |

| O-CH₂ | ~4.4 | Quartet |

| C-CH₃ (propanoate) | ~2.5 | Singlet |

Note: Data are representative of typical values found for related (Z)-phenylhydrazone structures. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The carbonyl carbon (C=O) of the ester group is typically observed at the low-field end of the spectrum, often around 163-165 ppm. nih.govlibretexts.org The carbon atom involved in the C=N double bond also appears in the downfield region. researchgate.net

Table 2: Representative ¹³C NMR Data for (Z)-Phenylhydrazone Structures

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~163 - 165 |

| C=N | ~130 - 145 |

| Aromatic-C | ~115 - 145 |

| O-CH₂ | ~62 |

| C-CH₃ (propanoate) | ~27 |

Note: Data are representative of typical values found for related (Z)-phenylhydrazone structures. nih.gov

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the complete structural assignment. A COSY spectrum reveals proton-proton coupling relationships, for instance, confirming the connectivity within the ethyl group. HMQC and HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular puzzle and confirm the connectivity between the phenyl ring, the hydrazone moiety, and the propanoate ester fragment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum typically shows a sharp absorption band for the N-H group, often observed around 3150-3230 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the ester group appears as a strong, sharp peak in the region of 1675-1685 cm⁻¹. nih.gov The C=N stretch of the hydrazone is also identifiable, usually in the 1595-1615 cm⁻¹ range. researchgate.net Other characteristic bands include C-H stretches for the aromatic and aliphatic parts of the molecule, as well as C-O stretching for the ester linkage. nih.gov

Table 3: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3150 - 3230 |

| C-H Stretch (Aromatic) | ~3050 - 3100 |

| C-H Stretch (Aliphatic) | ~2850 - 3000 |

| C=O Stretch (Ester) | ~1675 - 1685 |

Note: Data are representative of typical values found for phenylhydrazone structures. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₄N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 206.24. cymitquimica.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. nih.gov

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this type of compound may include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the N-N bond, and fragmentation of the phenyl ring. Analysis of these fragment ions helps to corroborate the proposed structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. This compound possesses a conjugated system that includes the phenyl ring, the C=N double bond, and the C=O group. This extended conjugation allows for the absorption of UV or visible light, promoting electrons from lower energy orbitals to higher energy orbitals. libretexts.org

The spectrum is expected to show characteristic absorption bands corresponding to π→π* (pi to pi star) and n→π* (n to pi star) electronic transitions. libretexts.orglibretexts.org The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. researchgate.net The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The position and intensity of these absorption bands provide insight into the extent of conjugation within the molecule. youtube.com

X-ray Crystallography for Definitive Solid-State Structural Determination

As of the latest available data, no peer-reviewed studies or database entries containing the single-crystal X-ray diffraction data for this compound have been identified.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties. For Ethyl (2Z)-2-(phenylhydrazono)propanoate, DFT calculations are crucial for optimizing the molecular geometry to its most stable energetic state and for analyzing its electronic characteristics. cymitquimica.com

This compound can exist in different spatial arrangements or conformations due to the rotation around its single bonds. The molecule possesses two key isomers, the E and Z isomers, at the C=N double bond. The stability of these isomers is a critical aspect of its chemistry.

Theoretical studies on similar phenylhydrazone derivatives have shown that the stability of isomers can be influenced by intramolecular hydrogen bonding. For instance, in related structures, an intramolecular hydrogen bond can form between the N-H group of the hydrazone and the carbonyl oxygen of the ester group, which significantly stabilizes the conformation. The presence and strength of such interactions can be predicted using DFT calculations, which compute the energies of different optimized geometries. The isomer with the lower calculated energy is predicted to be the more stable form.

For this compound, the (Z)-isomer is specified. DFT calculations can confirm its stability relative to the (E)-isomer by comparing their total electronic energies. Furthermore, a potential energy surface scan can be performed by systematically rotating dihedral angles (e.g., around the N-N or C-C bonds) to identify all low-energy conformers and the energy barriers between them.

Table 1: Theoretical Conformational Analysis Data

| Parameter | Description |

|---|---|

| Isomer Stability | Comparison of the total electronic energies of the (Z) and (E) isomers to determine the more stable form. |

| Key Dihedral Angles | Optimized angles defining the spatial orientation of the phenyl ring, hydrazone, and ethyl ester groups. |

| Intramolecular Bonds | Presence and calculated distance of potential hydrogen bonds (e.g., N-H···O=C). |

| Energy Barriers | Calculated rotational energy barriers between different stable conformers. |

Note: This table represents the type of data that would be generated from DFT conformational analysis. Specific values require dedicated computational studies on the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylhydrazono moiety.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region where the molecule is most likely to accept electrons. The LUMO is often distributed over the π-system of the molecule, including the C=N bond and the carbonyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations provide precise values for these orbital energies and the resulting energy gap, allowing for predictions of the molecule's behavior in various chemical reactions, such as cycloadditions or nucleophilic/electrophilic substitutions.

Table 2: Frontier Molecular Orbital (FMO) Data from DFT Calculations

| Orbital | Energy (eV) | Description | Predicted Reactivity |

|---|---|---|---|

| HOMO | Calculated Value | Represents the electron-donating ability. Localization is key to identifying nucleophilic sites. | The molecule can act as a nucleophile, donating electrons from the regions where the HOMO is concentrated. |

| LUMO | Calculated Value | Represents the electron-accepting ability. Localization identifies electrophilic sites. | The molecule can act as an electrophile, accepting electrons into the regions where the LUMO is concentrated. |

| HOMO-LUMO Gap | Calculated Value | Indicates chemical reactivity and stability. | A smaller gap implies higher reactivity and lower kinetic stability. |

Note: Specific energy values are dependent on the level of theory and basis set used in the DFT calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. These models are widely used in medicinal chemistry and toxicology to predict the activities of new chemical entities.

The first step in QSAR modeling is to generate a set of numerical descriptors that characterize the molecular structure. For a class of compounds like phenylhydrazone esters, these descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, topological indices, polar surface area).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Quantum Chemical Descriptors: Derived from computational chemistry calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once a large pool of descriptors is generated for a series of related phenylhydrazone esters with known activities, statistical methods are used to select a subset of descriptors that are most correlated with the activity being modeled. This selection process is crucial to avoid overfitting and to build a robust and predictive model.

After selecting the most relevant descriptors, a mathematical model is built to establish a quantitative relationship between these descriptors and the observed activity. Common modeling techniques include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

A predictive QSAR model for phenylhydrazone esters could be used to estimate the biological activity (e.g., antimicrobial, anticancer) or a chemical property (e.g., solubility, toxicity) of new, unsynthesized derivatives, including this compound. The reliability of the model is assessed through rigorous validation techniques, such as cross-validation and external validation with a test set of compounds.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the influence of the environment, such as a solvent.

For this compound, an MD simulation can:

Explore Conformational Space: By simulating the molecule's movements at a given temperature, MD can reveal the different conformations it can adopt in solution and the frequency with which they occur. This provides a more realistic picture of the molecule's structure than a single optimized geometry.

Analyze Solvent Effects: MD simulations explicitly include solvent molecules (e.g., water, ethanol). This allows for the study of how the solvent interacts with the solute, for instance, through hydrogen bonding. The organization of solvent molecules around the solute (the solvation shell) can significantly impact its conformation, stability, and reactivity. By analyzing the simulation trajectory, one can understand how the solvent influences the dynamic behavior of this compound.

These simulations are computationally intensive but offer a powerful complement to DFT and QSAR studies by incorporating temperature, dynamics, and explicit environmental effects into the theoretical investigation of the compound.

Reaction Mechanism Studies Using Advanced Computational Methods (e.g., Molecular Electron Density Theory - MEDT)

The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. While specific Molecular Electron Density Theory (MEDT) analyses for reactions involving this compound are not extensively documented in readily available literature, the principles of MEDT can be applied to understand its potential reactivity, particularly in processes like cycloaddition reactions where hydrazones can participate.

MEDT provides a modern framework for understanding chemical reactivity by analyzing the changes in electron density throughout a reaction. mdpi.com Unlike older models that focus on molecular orbitals, MEDT posits that the capacity for electron density to change, rather than orbital interactions, governs reactivity. mdpi.com

A hypothetical MEDT study of a [3+2] cycloaddition reaction involving this compound as the three-atom component (TAC) would involve several key steps:

Analysis of Conceptual DFT Reactants: The global and local reactivity indices of the reactants are calculated. This includes the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and nucleophilicity (N). The local reactivity is analyzed through Parr functions, which identify the most electrophilic and nucleophilic sites within a molecule. mdpi.com For this compound, the nitrogen and carbon atoms of the hydrazone moiety would be of particular interest.

Locating Stationary Points: The geometries of the reactants, transition states (TSs), and products are optimized. Finding the TS is crucial as its energy determines the kinetic barrier of the reaction. For a polar reaction, a significant global electron density transfer (GEDT) at the TS is expected. mdpi.com

Bonding Evolution Theory (BET) Analysis: This analysis provides a detailed picture of the bond formation/breaking process along the reaction pathway. By examining the topological changes in the electron localization function (ELF), BET can determine whether a reaction is concerted or stepwise and characterizes the nature of the bond formation. mdpi.com

For instance, in a hypothetical reaction, the polar nature of the phenylhydrazono group would likely lead to a polar mechanism, characterized by a significant charge transfer at the transition state. The regioselectivity and stereoselectivity of such a reaction would be rationalized by analyzing the energies of the different possible transition states. rsc.org

Below is a hypothetical data table illustrating the kind of energetic results that would be obtained from a DFT study on a reaction mechanism, such as a cycloaddition.

| Stationary Point | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State (endo) | 12.5 | 14.1 |

| Transition State (exo) | 14.2 | 15.9 |

| Product (endo) | -25.8 | -24.5 |

| Product (exo) | -23.1 | -21.9 |

Note: These values are illustrative and based on typical findings for polar cycloaddition reactions studied within MEDT. They indicate a kinetically and thermodynamically favored formation of the endo product.

Theoretical Spectroscopy (e.g., Simulated NMR, UV-Vis, and IR Spectra) for Experimental Correlation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals, understand the relationship between structure and spectroscopic properties, and confirm the identity of synthesized compounds.

Simulated NMR Spectra:

The prediction of 1H and 13C NMR chemical shifts is a routine and highly accurate application of computational chemistry. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT functionals like B3LYP or mPW1PW91, is the standard for these calculations. researchgate.net The process involves:

Optimizing the molecular geometry of this compound.

Performing a GIAO calculation on the optimized structure to obtain the absolute shielding tensors.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), which is also calculated at the same level of theory.

The resulting chemical shifts can then be compared directly with experimental data. This correlation is crucial for structural elucidation and can help resolve ambiguities in signal assignment.

| Carbon Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C=O (Ester) | 164.5 | 164.2 |

| C=N (Hydrazone) | 138.2 | 137.9 |

| Phenyl C1 (ipso) | 145.1 | 144.8 |

| Phenyl C2/C6 (ortho) | 113.8 | 113.5 |

| Phenyl C3/C5 (meta) | 129.5 | 129.2 |

| Phenyl C4 (para) | 121.0 | 120.7 |

| CH3 (Propanoate) | 12.9 | 12.6 |

| O-CH2 (Ethyl) | 61.7 | 61.4 |

| CH3 (Ethyl) | 14.6 | 14.3 |

Note: The calculated values are typical for DFT/GIAO computations and are presented for illustrative purposes. The high degree of correlation with hypothetical experimental data demonstrates the predictive power of this method.

Simulated UV-Vis Spectra:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). mdpi.commdpi.com The calculation provides information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions within the conjugated phenylhydrazono system. TD-DFT calculations can help assign these transitions and understand how structural modifications would affect the absorption profile.

Simulated IR Spectra:

Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities. ibm.com It is standard practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and method limitations.

These calculations are highly effective for assigning vibrational modes. For this compound, key vibrational modes would include the C=O stretch of the ester, the C=N stretch of the hydrazone, N-H bending, and various aromatic C-H and C=C vibrations.

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

|---|---|---|

| N-H Stretch | 3310 | 3300-3350 |

| Aromatic C-H Stretch | 3055 | 3010-3100 |

| C=O Stretch (Ester) | 1715 | 1710-1730 |

| C=N Stretch (Hydrazone) | 1605 | 1590-1615 |

| Aromatic C=C Stretch | 1580 | 1570-1590 |

| C-O Stretch (Ester) | 1230 | 1220-1250 |

Note: These values are representative of what would be expected from a scaled quantum mechanical calculation and serve to illustrate the correlation with experimental spectroscopy.

Advanced Applications and Research Directions

Utilization as Versatile Synthetic Intermediates for Complex Organic Molecules

The intrinsic reactivity of Ethyl (2Z)-2-(phenylhydrazono)propanoate makes it a valuable precursor in the synthesis of a wide array of organic structures. The presence of multiple reactive sites within the molecule—the C=N double bond, the N-N single bond, the ester carbonyl group, and the aromatic ring—allows for its participation in a variety of classical and novel organic transformations.

One of the most significant applications of this compound is in the construction of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and dyes.

Indole (B1671886) Synthesis: The compound is a direct and ideal precursor for the Fischer indole synthesis, one of the oldest and most reliable methods for preparing the indole nucleus. thermofisher.comnih.govwikipedia.orgbyjus.com This reaction involves the acid-catalyzed intramolecular cyclization of the phenylhydrazone. byjus.com Specifically, this compound, being the phenylhydrazone of ethyl pyruvate (B1213749), can be heated in the presence of a Brønsted or Lewis acid catalyst to yield ethyl indole-2-carboxylates. nih.gov This transformation proceeds through a mdpi.commdpi.com-sigmatropic rearrangement of the corresponding enamine tautomer. wikipedia.orgnumberanalytics.com The Japp-Klingemann reaction is a key method for generating such arylhydrazone precursors from β-ketoesters, highlighting the compound's central role in this synthetic pathway. researchgate.netslideshare.net

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized using phenylhydrazone derivatives. this compound can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring. nih.govmdpi.comorganic-chemistry.org The reaction, often referred to as the Knorr pyrazole synthesis, involves the initial formation of an imine with one carbonyl group, followed by cyclization and dehydration involving the second carbonyl group to yield the stable aromatic pyrazole structure. youtube.com This method allows for the creation of polysubstituted pyrazoles with a high degree of control over the substitution pattern. nih.gov

Pyridazine (B1198779) Synthesis: The synthesis of pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, can also be achieved using phenylhydrazone precursors. liberty.edu Cyclization strategies involving this compound often rely on its reaction with a suitable three-carbon synthon, such as α,β-unsaturated ketones or 1,3-dielectrophiles. Copper-promoted cyclizations of unsaturated hydrazones, for instance, provide an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org These methods are valuable for constructing various substituted pyridazine and fused pyridazine systems. nih.govnih.govekb.eg

Table 1: Heterocyclic Synthesis Pathways Utilizing this compound

| Heterocycle | Synthetic Method | Key Reactants/Conditions | Resulting Structure |

|---|---|---|---|

| Indole | Fischer Indole Synthesis thermofisher.comwikipedia.org | Acid Catalyst (e.g., HCl, H₂SO₄, PPA) wikipedia.org | Ethyl indole-2-carboxylate |

| Pyrazole | Knorr Pyrazole Synthesis youtube.com | 1,3-Dicarbonyl Compound nih.gov | Substituted Phenylpyrazoles |

| Pyridazine | Cyclocondensation | α,β-Unsaturated Carbonyls, 1,3-Dielectrophiles organic-chemistry.org | Substituted Phenylpyridazines |

The application of this compound extends to macromolecular chemistry, where it is recognized as a potential building block for polymers and macrocycles. bldpharm.com The bifunctional nature of the molecule allows it to be incorporated into larger molecular assemblies.

Research into hydrazone-containing macrocycles has demonstrated that reversible hydrazone condensation is an effective method for their formation, often employing dynamic covalent chemistry. mdpi.com This approach allows for the self-assembly of complex macrocyclic structures in high yields. mdpi.com The reactive hydrazone linkage in this compound, combined with the potential for modification at the ester or phenyl group, makes it a candidate for multicomponent reactions (MCRs) aimed at the convergent synthesis of diverse macrocycles. nih.gov Although specific examples detailing the polymerization or macrocyclization of this exact compound are still emerging, its classification as a "Polymer Science Material Building Block" by chemical suppliers underscores its potential in this field. bldpharm.com

Role in Advanced Analytical Chemistry Methodologies

The unique chemical properties of the hydrazone functional group have led to the widespread use of its derivatives in analytical chemistry. The ability to form stable complexes with metal ions and to undergo colorimetric or fluorometric changes upon binding makes these compounds highly suitable for sensor development.

Hydrazone derivatives are a significant class of analytical reagents used for the spectrophotometric determination and separation of various analytes. nih.gov The core structure of this compound, featuring both a hydrazone moiety (-NH-N=C-) and an ester group, provides potential coordination sites for metal ions. researchgate.net The nitrogen and oxygen atoms can act as donors, forming stable chelate complexes with metal ions. This chelating ability is the basis for their use in the colorimetric detection of cations such as cadmium. researchgate.net

Furthermore, hydrazine-based reagents are extensively used for the derivatization and separation of carbonyl compounds via liquid chromatography. nih.gov The reaction of the hydrazine (B178648) moiety with aldehydes or ketones forms stable hydrazone diastereomers that can be easily separated and quantified, a principle that highlights the utility of the hydrazone functional group in analytical separations. nih.gov

The hydrazone scaffold is a cornerstone in the design of small-molecule fluorescent and colorimetric chemosensors for detecting metal ions and anions. thermofisher.com The photophysical properties of phenylhydrazone derivatives can be rationally tuned by modifying the substituents on the molecular skeleton. nih.gov The incorporation of electron-donating groups can enhance fluorescence intensity, while electron-withdrawing groups may quench it, providing a mechanism for "turn-on" or "turn-off" sensing. nih.gov

Hydrazone-based probes have been successfully developed for the selective detection of biologically and environmentally important species, including Fe³⁺ and Cu²⁺. slideshare.net The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the hydrazone restricts intramolecular rotation and reduces non-radiative decay, leading to an increase in fluorescence emission. The structure of this compound provides a foundational template that can be modified to create highly selective and sensitive fluorescent probes for a variety of analytical targets.

Table 2: Potential Analytical Applications of this compound Derivatives

| Application Area | Principle of Operation | Target Analyte Examples |

|---|---|---|

| Metal Ion Detection | Chelation and formation of colored/fluorescent complexes. | Fe³⁺, Cu²⁺, Cd²⁺ |

| Molecule Separation | Derivatization to form separable diastereomers. | Chiral Aldehydes and Ketones |

| Fluorescent Probes | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET). | Metal Ions, Anions (e.g., F⁻) |

| Chemosensors | Colorimetric or fluorometric response upon binding. | Phenylhydrazine (B124118), various ions researchgate.net |

Exploration in Functional Materials Science

The field of functional materials science is increasingly looking towards versatile organic molecules like this compound as building blocks for materials with tunable properties. suda.edu.cndigitellinc.com The hydrazone moiety is known to be photochromic, capable of undergoing reversible E/Z isomerization upon irradiation with light of specific wavelengths. acs.org This property is central to the development of molecular switches and light-responsive materials. acs.org

By incorporating the this compound core into larger systems, it is conceivable to create materials whose optical, electronic, or mechanical properties can be controlled externally. acs.org Research on hydrazone-based functional materials has already led to the development of molecular switches, sensors, and fluorophores. suda.edu.cndigitellinc.com The structural simplicity and modularity of hydrazones allow for fine-tuning of their properties, making them attractive for applications in data storage, smart fabrics, and soft robotics. The optoelectronic properties of phenylhydrazone derivatives, influenced by their crystal packing and molecular structure, are also an area of active investigation for applications in nonlinear optics. iucr.org While the direct application of this compound in this domain is still in its exploratory phase, the foundational knowledge from related hydrazone systems points towards a promising future.

Investigation of Corrosion Inhibition Mechanisms and Efficacy

The use of organic compounds to inhibit the corrosion of metals is a well-established strategy. These inhibitors function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents. The effectiveness of an organic inhibitor is often linked to the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons in its structure, which facilitate adsorption.

Research into compounds structurally similar to this compound has demonstrated significant corrosion inhibition potential. For instance, a study on ethyl-2-phenyl hydrozono-3-oxobutyrate , a closely related derivative, investigated its ability to protect a 6061 Al alloy/SiCp composite in hydrochloric acid (HCl) solution. The study found that the compound acts as an efficient cathodic inhibitor, with its inhibition efficiency increasing with higher concentrations. The mechanism of action was attributed to the adsorption of the inhibitor molecules on the composite surface, a process that was found to follow the Langmuir and Temkin adsorption isotherms.

Another related compound, 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine (BPEP), was shown to be an effective mixed-type inhibitor for the corrosion of zinc in HCl. Its inhibiting action was explained by the formation of a stable complex with zinc ions, which then adsorbs onto the metal surface.

The general mechanism for such inhibitors involves the molecule's ability to donate electrons from its heteroatoms and aromatic rings to the vacant d-orbitals of the metal, forming a coordinate covalent bond. This creates a stable, protective film that isolates the metal from the corrosive environment.

Table 1: Corrosion Inhibition Efficiency of Ethyl-2-phenyl hydrozono-3-oxobutyrate on 6061 Al Alloy/SiCp Composite in 1 N HCl at 30°C

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) - Tafel Extrapolation | Inhibition Efficiency (%) - Linear Polarization | Inhibition Efficiency (%) - Weight Loss |

|---|---|---|---|

| 25 | 75.3 | 72.4 | 72.7 |

| 50 | 79.8 | 75.3 | 80.1 |

| 100 | 82.5 | 78.6 | 82.7 |

Enzyme Inhibition and Target-Oriented Ligand Design Strategies

The hydrazone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities, including enzyme inhibition. researchgate.net This structural motif allows for various interactions with biological targets, making it a valuable starting point for the design of potent and selective inhibitors.

Sortase A is a bacterial enzyme found in many Gram-positive pathogens. It plays a crucial role in anchoring virulence factors to the bacterial cell wall, making it an attractive target for the development of anti-virulence drugs. nih.gov Inhibiting Sortase A can disarm bacteria without killing them, potentially reducing the evolutionary pressure that leads to antibiotic resistance.

A FRET-based screening assay identified ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate , a compound structurally related to this compound, as a member of a new class of Sortase A inhibitors. nih.gov This discovery prompted the synthesis and evaluation of several analogs to establish structure-activity relationships. The research demonstrated that modifications to the ester group and substitutions on the phenyl ring significantly impacted the inhibitory activity. The most active derivative identified in the study was 3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid , which exhibited an IC₅₀ value of 50 µM. nih.gov This highlights the potential of the phenylhydrazono scaffold in designing targeted enzyme inhibitors.

Table 2: Inhibitory Activity of Phenylhydrazinylidene Derivatives against Sortase A

| Compound | R Group | Substituents on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|---|

| 1a (ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate) | -COOC₂H₅ | H | 100 |

| 1b | -COOC₂H₅ | 3,4-di-Cl | 100 |

| 2a | -COOH | H | 100 |

| 2b (3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid) | -COOH | 3,4-di-Cl | 50 |

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) is a matrix metalloprotease implicated in the development of coronary artery disease. Its role in atherogenesis has made it a key target for therapeutic intervention. The development of ADAMTS7 inhibitors has primarily focused on scaffolds that can effectively chelate the zinc ion in the enzyme's active site.

While the hydrazone scaffold is known for its broad biological activities, current research on ADAMTS7 inhibitors has not prominently featured this compound or other hydrazone-based compounds. The design of potent ADAMTS7 inhibitors has often started from known metalloproteinase inhibitor scaffolds, such as those based on hydantoin (B18101) or hydroxamic acid moieties. For example, a successful optimization campaign led to the discovery of BAY-9835, the first orally bioavailable ADAMTS7 inhibitor, which was developed from a hydantoin-based starting point. The potential for hydrazone-based scaffolds to act as ADAMTS7 inhibitors remains an area that is not yet extensively explored in the published literature.

Anti-virulence Strategies and Biofilm Modulation Studies

As bacterial resistance to traditional antibiotics grows, strategies that target bacterial virulence rather than viability are gaining importance. One such strategy is the inhibition of biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system.

The inhibition of enzymes like Sortase A is a direct anti-virulence strategy, as it prevents bacteria from attaching to host tissues and forming biofilms. nih.gov The same research that identified phenylhydrazinylidene derivatives as Sortase A inhibitors also explored their anti-biofilm properties. Preliminary assessments showed that these compounds could inhibit biofilm formation in Staphylococcus aureus. Specifically, the derivative 3-oxo-2-(2-phenylhydrazinylidene)butanoic acid (compound 2a from the study) demonstrated an inhibition of approximately 60% against S. aureus biofilm formation at a concentration of 100 µM. nih.gov

This dual activity—enzyme inhibition leading to biofilm modulation—underscores the therapeutic potential of the phenylhydrazono scaffold. By disrupting the mechanisms that pathogens use to establish infections, these compounds offer a promising alternative or adjunct to conventional antibiotic therapies.

Conclusion and Future Perspectives

Summary of Key Research Advancements and Contributions of Ethyl (2Z)-2-(phenylhydrazono)propanoate

This compound has primarily been recognized for its role as a versatile building block in organic synthesis. Its structural features, including the reactive hydrazone moiety and the ester group, make it an ideal precursor for the synthesis of a variety of heterocyclic compounds. Researchers have successfully utilized this compound to construct complex molecular architectures, which are often the core of pharmacologically active molecules.

One of the significant contributions of this compound is its application as an intermediate in the synthesis of pharmaceuticals. ontosight.ai While specific drug examples directly derived from this ester are not extensively documented in publicly available literature, the broader class of phenylhydrazones has been investigated for a range of biological activities. nih.govscirp.org Studies on similar phenylhydrazone structures suggest potential applications in developing new therapeutic agents. The exploration of this compound in medicinal chemistry has laid the groundwork for further investigation into its specific biological effects. ontosight.ai

Emerging Trends and Challenges in Phenylhydrazone Ester Research

The research landscape for phenylhydrazone esters is dynamic, with several emerging trends shaping its future direction. A prominent trend is the development of more efficient and sustainable synthetic methodologies. This includes the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, to produce these compounds. mdpi.com Furthermore, there is a growing interest in the transition-metal-free synthesis of nitrogen-containing heterocycles using derivatives like N-tosylhydrazones, which offers a more sustainable alternative to traditional catalytic methods. researchgate.net

Another key trend is the expanding scope of their biological applications. Initially focused on antimicrobial and anticancer activities, research is now exploring their potential as antioxidants, anti-inflammatory agents, and even as agrochemicals like fungicides. nih.govscirp.orgnih.gov The simple preparation, high activity, and low toxicity of many hydrazone derivatives make them attractive candidates for these diverse applications. nih.gov